1-Hepten-3-one

概要

説明

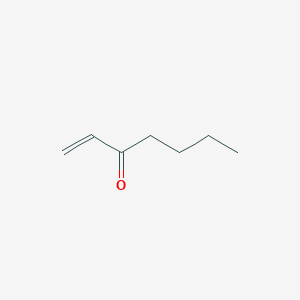

1-Hepten-3-one is an organic compound with the molecular formula C₇H₁₂O. It is a colorless to yellow liquid with a pungent odor. This compound is classified as an enone, which is a type of α,β-unsaturated ketone. The structure of this compound consists of a seven-carbon chain with a double bond between the first and second carbon atoms and a carbonyl group (C=O) at the third carbon atom .

準備方法

1-Hepten-3-one can be synthesized through various methods. One common method involves the oxidation of heptene in the presence of oxygen and a catalyst. Another method includes the dehydration of an alcohol or the reduction of a ketone . Industrial production methods often utilize catalytic processes to ensure high yield and purity. For example, the oxidation of heptene can be carried out using a palladium catalyst under controlled temperature and pressure conditions .

化学反応の分析

1-Hepten-3-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted products.

Addition: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other reagents to form saturated or unsaturated products

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted ketones .

科学的研究の応用

1-Hepten-3-one has various applications in scientific research, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound has been studied for its role in the biosynthesis of natural products in certain arthropods.

Medicine: Research has explored its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Industry: this compound is used in the fragrance and flavor industry due to its distinctive odor. .

作用機序

The mechanism of action of 1-Hepten-3-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the carbonyl group or the double bond. In biological systems, it may interact with enzymes or other proteins, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific context of its use, such as its role in natural product biosynthesis or its potential bioactivity in medicinal applications .

類似化合物との比較

1-Hepten-3-one can be compared with other similar compounds, such as:

1-Hexen-3-one: This compound has a similar structure but with a six-carbon chain. It shares similar reactivity and applications but differs in its physical properties and specific uses.

1-Octen-3-one: With an eight-carbon chain, this compound also exhibits similar chemical behavior but has distinct properties and applications.

2-Hepten-4-one: This isomer has the double bond and carbonyl group in different positions, leading to different reactivity and uses.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications. Its position of the double bond and carbonyl group allows for unique reaction pathways and products .

生物活性

1-Hepten-3-one, a seven-carbon chain unsaturated ketone with the molecular formula and CAS number 2918-13-0, has garnered attention for its diverse biological activities. It is primarily recognized as a fungal metabolite and has been studied for its potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its antimicrobial properties, ecological roles, and potential health implications.

- Molecular Weight : 112.1696 g/mol

- Boiling Point : 153-156 °C

- Density : 0.836 g/mL at 25 °C

- Refractive Index :

Biological Sources

This compound has been identified in various biological sources, notably in the fruiting bodies of fungi such as Ganoderma lucidum, which is known for its medicinal properties. The compound is produced as a secondary metabolite during the growth of certain fungi, suggesting a role in ecological interactions and possibly in defense mechanisms against microbial pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. A study conducted by Sharma et al. (2022) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 2.0 |

| Pseudomonas aeruginosa | 1.5 |

This antimicrobial activity suggests that this compound could be explored as a natural preservative or therapeutic agent .

Ecological Role

In ecological contexts, the volatile compounds emitted by fungi, including this compound, serve as olfactory cues for various insects, particularly fungivorous species. A study published in the Journal of Chemical Ecology highlighted that these volatiles play a crucial role in attracting female fungus gnats to suitable oviposition sites . This interaction underscores the importance of fungal metabolites in ecosystem dynamics and pest management.

Case Study 1: Antifungal Properties

A laboratory study evaluated the antifungal efficacy of this compound against common plant pathogens such as Fusarium oxysporum and Botrytis cinerea. Results indicated that concentrations above 0.25 mg/mL significantly reduced fungal growth by over 50%, showcasing its potential as a biocontrol agent in agricultural practices .

Case Study 2: Health Implications

In human health research, exposure to volatile organic compounds (VOCs), including this compound, has been investigated for its effects on respiratory health. A clinical study found that individuals exposed to high concentrations reported symptoms such as headaches and respiratory irritation, indicating the need for further investigation into its safety profile .

特性

IUPAC Name |

hept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLCUJRJCUXQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183438 | |

| Record name | 1-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2918-13-0 | |

| Record name | 1-Hepten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。